An In-depth Technical Guide to 3-Iodopyridine: Chemical Properties and Structure
An In-depth Technical Guide to 3-Iodopyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 3-iodopyridine. It is intended to be a valuable resource for professionals in research, development, and drug discovery who utilize pyridine-based scaffolds in their work.
Core Chemical and Physical Properties
3-Iodopyridine is a halogenated heterocyclic aromatic compound.[1] It presents as a white to light yellow or light red crystalline powder.[2][3] The presence of an iodine atom at the 3-position of the pyridine (B92270) ring significantly influences its reactivity, making it a crucial intermediate in the synthesis of a wide array of organic molecules.[1][4]
The key physicochemical properties of 3-iodopyridine are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C5H4IN | [5][6][7] |
| Molecular Weight | 205.00 g/mol | [5][6][7] |
| Melting Point | 53-56 °C | [5][8] |
| Boiling Point | 90-92 °C at 14 mmHg; 215.4±13.0 °C at 760 mmHg | [2][8][9] |
| Density | ~2.0 g/cm³ | |
| Flash Point | 106.7 °C (224.1 °F) - closed cup | |
| pKa | 3.25 (+1) at 25°C | [8] |
| Appearance | White to light yellow to light red powder/crystal | [2][3] |
Chemical Structure and Identification
The fundamental structure of 3-iodopyridine consists of a pyridine ring with an iodine atom substituted at the third carbon position.[10]
| Identifier | Value | Source(s) |
| IUPAC Name | 3-iodopyridine | [5][6] |
| CAS Number | 1120-90-7 | [5][6][8] |
| SMILES | C1=CC(=CN=C1)I | [6] |
| InChI | InChI=1S/C5H4IN/c6-5-2-1-3-7-4-5/h1-4H | [6] |
| InChIKey | XDELKSRGBLWMBA-UHFFFAOYSA-N | [6] |
| Synonyms | 3-iodo pyridine, Pyridine, 3-iodo-, 3-Pyridyl iodide | [3][5][6][8] |
Spectroscopic methods are essential for the identification and characterization of 3-iodopyridine.
-
Infrared (IR) Spectroscopy : FTIR spectra for 3-iodopyridine are available, often obtained using techniques like KBr wafer or as a vapor phase spectrum.[6][11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are standard techniques for confirming the structure.
-
Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern.[11]
-
UV/Visible Spectroscopy : Data is available for 3-iodopyridine in the NIST Chemistry WebBook.[12]
Reactivity and Applications
The carbon-iodine bond in 3-iodopyridine is more reactive compared to its chloro or bromo counterparts, which makes it an excellent substrate for various metal-catalyzed cross-coupling reactions.[4] This reactivity is fundamental to its role as a versatile building block in organic synthesis.[1][5]
Key Applications:
-
Pharmaceutical Synthesis : It is a key intermediate in the production of pharmaceuticals, including anti-cancer and anti-inflammatory agents.[1] Derivatives of iodopyridines are also explored as potential anti-HIV agents.[]
-
Agrochemicals : The compound is used in the development of pesticides and herbicides.[1]
-
Ligand Development : It serves as a ligand in coordination chemistry for forming metal complexes used in catalysis.[1]
-
Synthesis of Natural Products : 3-Iodopyridine is used to synthesize pyridine alkaloids such as theonelladins C and D, niphatesine C, and xestamine D.[8][15]
The diagram below illustrates the central role of 3-iodopyridine's structure in enabling its primary applications.
Caption: Logical flow from structure to application for 3-Iodopyridine.
Experimental Protocols
Detailed methodologies for key reactions involving 3-iodopyridine are provided below. These protocols are based on established synthetic procedures.
3-Iodopyridine can be synthesized from 3-bromopyridine (B30812) using a copper(I)-catalyzed aromatic Finkelstein reaction.[8][16]
Materials and Reagents:
-
3-Bromopyridine
-
Sodium Iodide (NaI)
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine (ligand)
-
Anhydrous 1,4-Dioxane
-
25% Aqueous Ammonia (NH₃)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a two-necked flask equipped with a reflux condenser, add 3-bromopyridine, NaI (2 equivalents), and CuI (5 mol%).[8][16]
-
Add N,N'-dimethylethylenediamine (10 mol%) and anhydrous 1,4-dioxane.[8]
-
The reaction requires an inert atmosphere; conduct the procedure under argon using standard Schlenk techniques as CuI is sensitive to moisture and oxygen.[8][16]
-
Heat the resulting suspension to 110°C and maintain for 18 hours.[8][16]
-
After the reaction is complete, cool the mixture to room temperature.[8][16]
-
Pour the mixture into a 25% aqueous NH₃ solution and dilute with water.[8][16]
-
Wash the combined organic phases with brine and dry over MgSO₄.[8][16]
-
Remove the solvent under reduced pressure to yield the pure 3-iodopyridine product.[8][16]
The following diagram outlines the experimental workflow for this synthesis.
Caption: Workflow for the synthesis of 3-Iodopyridine.
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp² carbons of aryl halides (like 3-iodopyridine) and sp carbons of terminal alkynes.[17][18] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[17][18][19]
General Protocol:
-
Setup : To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add 3-iodopyridine (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).[17]
-
Solvent and Base : Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv).[17] Stir the mixture for 5-10 minutes.
-
Alkyne Addition : Slowly add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Reaction : Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.
-
Workup : Upon completion, quench the reaction, typically with an aqueous solution, and extract the product with an organic solvent.
-
Purification : Purify the crude product by column chromatography on silica (B1680970) gel.[20]
The diagram below visualizes the general workflow for a Sonogashira coupling reaction.
Caption: General workflow for Sonogashira coupling with 3-Iodopyridine.
Safety and Handling
3-Iodopyridine is classified as an irritant.[6] It causes skin and serious eye irritation and may cause respiratory irritation.[6]
-
Hazard Codes : H315, H319, H335.
-
Precautionary Statements : P261, P264, P280, P302+P352, P305+P351+P338.[8]
-
Personal Protective Equipment (PPE) : Wear gloves, eye shields, and a dust mask (type N95 or equivalent).
-
Storage : Keep in a dark place under an inert atmosphere at room temperature.[8] The compound is light-sensitive.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3 Iodopyridine Manufacturer Exporter Supplier from Mumbai India [manaspetrochem.com]
- 3. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 4. 3-Iodopyridine | High-Purity Reagent for Research [benchchem.com]
- 5. chempanda.com [chempanda.com]
- 6. 3-Iodopyridine | C5H4IN | CID 70714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 3-Iodopyridine | 1120-90-7 [chemicalbook.com]
- 9. 3-Iodopyridine | 1120-90-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. guidechem.com [guidechem.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 3-iodopyridine [webbook.nist.gov]
- 13. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 15. 3-Iodopyridine 98 1120-90-7 [sigmaaldrich.com]
- 16. 3-Iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
